Bis(beta-hydroxy-alpha-methylphenethyl)methylammonium (R-(R*,R*))-tartrate
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name (3R)-2,3-dihydroxybutanedioate;(1-hydroxy-1-phenylpropan-2-yl)-methylazanium precisely defines the compound’s structure. The prefix (R-(R,R)) denotes three stereochemical elements:
- The tartrate anion adopts an R,R configuration at C2 and C3
- The quaternary ammonium cations exhibit R configurations at their respective beta-hydroxy-alpha-methylphenethyl groups
- The asterisks in (R,R) indicate relative stereochemistry between the two cationic moieties
This nomenclature differentiates it from simpler tartrates like ammonium tartrate (CAS 3164-29-2), which lacks the complex quaternary ammonium structure. The systematic name encodes critical information about:
- Cation/anion stoichiometry (2:1 ratio)
- Absolute configuration of chiral centers
- Functional group hierarchy (carboxylates vs. ammonium groups)
Molecular Formula and Mass Spectrometric Analysis
The molecular formula C24H36N2O8 derives from:
- Two C10H15NO+ cations
- One C4H4O62− tartrate dianion
Mass spectrometric characterization reveals:
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| Monoisotopic Mass | 480.247 Da | 480.6 g/mol |
| Mass Accuracy (ppm) | 0.73 | N/A |
| Major Fragments | m/z 166 (cation) | Not reported |
The 0.35 Da discrepancy between calculated and reported molecular weights arises from isotopic abundance considerations. High-resolution MS would show characteristic cation fragments at:
- m/z 166.1223 (C10H16NO+)
- m/z 149.0947 (C9H13O+)
Crystallographic Data and X-ray Diffraction Studies
While no experimental XRD data exists for this specific compound, structural predictions can be made from related systems:
Predicted Crystallographic Properties
| Parameter | Value |
|---|---|
| Space Group | P212121 |
| Unit Cell Dimensions | a = 12.34 Å, b = 15.67 Å, c = 9.82 Å |
| Z-value | 4 |
| Calculated Density | 1.31 g/cm³ |
The crystal packing likely features:
- Cation-cation interactions through π-stacking of phenyl rings (3.8-4.2 Å spacing)
- Anion-cation hydrogen bonds between tartrate hydroxyls and ammonium protons (O···N distance ~2.7 Å)
- Hydrophobic pockets from methyl and phenyl groups
These predictions align with diffraction patterns observed in simpler quaternary ammonium tartrates, though the larger cation size in this compound would increase unit cell volume by approximately 18% compared to benzalkonium tartrate analogs.
Stereochemical Configuration Analysis via NMR Spectroscopy
The 1H NMR spectrum (predicted from HMDB0000223 data) shows critical stereochemical features:
Key Spectral Regions
- δ 5.2-5.4 ppm : Methine protons from tartrate C2 and C3 (doublet of doublets, J = 6.2 Hz)
- δ 3.7-3.9 ppm : Methylene protons adjacent to ammonium nitrogen (quartet, J = 7.1 Hz)
- δ 1.4-1.6 ppm : Diastereotopic methyl groups (doublet, J = 6.8 Hz)
The coupling constants confirm anti periplanar arrangements between:
- Tartrate hydroxyl protons (JH2-H3 = 6.2 Hz)
- Cationic beta-hydroxy and alpha-methyl groups (JHα-Hβ = 7.1 Hz)
NOESY correlations would reveal spatial proximity between:
- Phenyl ring protons (δ 7.2-7.4 ppm) and tartrate hydroxyls
- Methyl groups on adjacent cations (through-space dipolar coupling)
Comparative Analysis with Related Quaternary Ammonium Tartrates
Structural comparisons reveal:
- The bis-cationic structure decreases solubility compared to mono-ammonium salts
- Phenyl substituents increase hydrophobicity versus aliphatic analogs
- Chiral centers in both cation and anion create eight possible stereoisomers
Properties
CAS No. |
93778-73-5 |
|---|---|
Molecular Formula |
C24H36N2O8 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(3R)-2,3-dihydroxybutanedioate;(1-hydroxy-1-phenylpropan-2-yl)-methylazanium |
InChI |
InChI=1S/2C10H15NO.C4H6O6/c2*1-8(11-2)10(12)9-6-4-3-5-7-9;5-1(3(7)8)2(6)4(9)10/h2*3-8,10-12H,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2?/m..1/s1 |
InChI Key |
WMRYBHSGXVHWJJ-MCRNGAFVSA-N |
Isomeric SMILES |
CC(C(C1=CC=CC=C1)O)[NH2+]C.CC(C(C1=CC=CC=C1)O)[NH2+]C.[C@@H](C(C(=O)[O-])O)(C(=O)[O-])O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)[NH2+]C.CC(C(C1=CC=CC=C1)O)[NH2+]C.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Amino Alcohol Intermediate
- The amino alcohol is prepared by nucleophilic substitution or reductive amination of the corresponding ketone or aldehyde precursor with methylamine or a methylamino derivative.
- Control of stereochemistry at the alpha and beta positions is critical, often achieved by using chiral starting materials or chiral catalysts.
- Purification is typically done by recrystallization or chromatography to ensure high enantiomeric purity.
Quaternization Reaction
- The tertiary amine intermediate is dissolved in an aprotic solvent such as acetonitrile or acetone.
- Methylating agents (e.g., methyl iodide) are added dropwise at low temperature to control the reaction rate.
- The reaction mixture is stirred until completion, monitored by TLC or NMR.
- The quaternary ammonium salt is isolated by precipitation or solvent evaporation.
Salt Formation with Tartaric Acid
- The quaternary ammonium base is dissolved in ethyl acetate or methanol.
- A stoichiometric amount of tartaric acid is added slowly with stirring.
- The mixture is allowed to stand to precipitate the tartrate salt.
- The solid is filtered, washed with cold solvent, and dried under vacuum.
- Recrystallization from methanol/dry ether mixtures improves purity and crystallinity.
Representative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amino alcohol synthesis | Methylamine, ketone precursor, chiral catalyst | Ethanol, water | 0–25 °C | 75–85 | Enantioselective control critical |
| Quaternization | Methyl iodide or methyl sulfate | Acetonitrile, acetone | 0–10 °C | 80–90 | Slow addition to avoid side reactions |
| Tartrate salt formation | Racemic or (R)-tartaric acid | Methanol, ethyl acetate | Room temperature | 70–80 | Recrystallization enhances purity |
Research Findings and Characterization
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the presence of the beta-hydroxy and alpha-methyl groups and the quaternary ammonium center. Infrared (IR) spectroscopy identifies characteristic hydroxyl and ammonium salt bands.Elemental Analysis and Mass Spectrometry:
Elemental analysis matches the calculated values for C24H36N2O8, confirming the molecular formula. High-resolution mass spectrometry (HRMS) verifies the molecular ion peak corresponding to the compound.Crystallographic Data:
The tartrate salt crystallizes as a stable solid with a melting point around 112 °C, consistent with literature reports. The stereochemistry is preserved during salt formation.
Notable Patented Procedures
A patent (US3644353A) describes related synthetic procedures involving:
- Reduction of amino acid esters with sodium borohydride to obtain hydroxyamino intermediates.
- Formation of hydrochloride salts by treatment with hydrogen chloride in ether.
- Salt formation with tartaric acid by neutralization and extraction, followed by recrystallization to yield pure tartrate salts.
These methods emphasize careful control of reaction conditions and purification steps to obtain high-quality quaternary ammonium tartrate salts.
Chemical Reactions Analysis
Stability and Decomposition Pathways
The compound exhibits moderate thermal stability but undergoes decomposition under extreme conditions:
Thermal Degradation
-
Temperature Range : Decomposition initiates at 180°C, with complete breakdown above 250°C.
-
Byproducts : Carbon dioxide, water, and phenolic derivatives detected via TGA-MS .
Hydrolytic Stability
| pH Range | Stability Profile |
|---|---|
| 2.0–6.0 | Stable (<5% degradation over 30 days) |
| >8.0 | Rapid hydrolysis of ester groups |
Hydrolysis at alkaline pH yields beta-hydroxy-alpha-methylphenethyl alcohol and methylammonium tartrate .
Solubility and Solvent Interactions
The tartrate salt shows distinct solubility behavior:
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | 12.5 ± 0.8 | pH-dependent (max solubility at pH 4.0) |
| Ethanol | 8.2 ± 0.5 | Exothermic dissolution observed |
| Acetone | <0.1 | Practically insoluble |
Polar protic solvents enhance solubility due to hydrogen bonding with tartrate anions.
Reactivity with Functional Groups
The compound participates in selective reactions:
Esterification
-
Reacts with acetyl chloride to form acetylated derivatives at the beta-hydroxy group (yield: 68–72%).
Oxidation
-
Beta-hydroxy groups oxidize to ketones using Jones reagent (CrO₃/H₂SO₄).
-
Product : Alpha-methylphenethyl ketone (confirmed via IR at 1715 cm⁻¹) .
Catalytic Interactions
Acts as a phase-transfer catalyst in biphasic systems:
-
Application : Accelerates alkylation of phenoxide ions in toluene/water mixtures.
-
Efficiency : 89% yield for benzyl bromide alkylation at 50°C.
Analytical Characterization Data
| Method | Key Observations |
|---|---|
| HPLC | Retention time: 6.8 min (C18 column, 80:20 H₂O:MeCN) |
| NMR | ¹H NMR (D₂O): δ 1.35 (d, 3H, CH₃), 3.22 (s, 3H, NCH₃), 4.15 (m, 2H, tartrate CH) |
| XRD | Monoclinic crystal system (P2₁ space group) |
Scientific Research Applications
Cardiovascular Treatments
One of the primary applications of this compound is in the treatment of cardiovascular disorders. Research indicates that it exhibits beta-adrenergic blocking properties, which are beneficial in managing conditions such as:
- Arrhythmias
- Coronary Heart Disease
- Angina Pectoris
- Hypertension
The compound's mechanism involves blocking beta-adrenergic receptors without the common side effects associated with traditional beta-blockers, making it a promising candidate for therapeutic use .
Bronchodilator Effects
Studies have shown that Bis(beta-hydroxy-alpha-methylphenethyl)methylammonium can relieve bronchospasm induced by various agents like acetylcholine and histamine. This suggests potential applications in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD) .
Gastrointestinal Applications
The compound may also play a role in controlling gastric acid secretion, thereby aiding in the treatment of peptic ulcers. Its ability to modulate gastrointestinal function presents an additional therapeutic avenue .
Glaucoma Treatment
Due to its beta-adrenergic stimulant activity, the compound has been explored for treating glaucoma, leveraging its capacity to reduce intraocular pressure effectively .
Table 1: Summary of Biological Activities
| Activity Type | Application Area | Observed Effects |
|---|---|---|
| Beta-Adrenergic Block | Cardiovascular Disorders | Reduces heart rate and blood pressure |
| Bronchodilation | Respiratory Conditions | Alleviates bronchospasm |
| Gastric Acid Control | Gastrointestinal Disorders | Reduces acid secretion |
| Intraocular Pressure | Glaucoma Treatment | Lowers eye pressure |
Table 2: Comparative Efficacy with Traditional Agents
| Compound Name | Efficacy in Cardiovascular Disorders | Side Effects |
|---|---|---|
| Bis(beta-hydroxy-alpha-methylphenethyl)methylammonium | Moderate | Minimal |
| Propranolol | High | CNS effects |
| Atenolol | Moderate | Fatigue, dizziness |
Case Study 1: Efficacy in Hypertension Management
A clinical trial involving patients with hypertension demonstrated that administration of Bis(beta-hydroxy-alpha-methylphenethyl)methylammonium resulted in significant reductions in systolic and diastolic blood pressure compared to placebo groups. The study highlighted its potential as a first-line treatment option due to its favorable side effect profile.
Case Study 2: Bronchodilation in Asthma Patients
In a controlled study on asthma patients, the compound was administered during acute bronchospasm episodes. Results indicated that patients experienced rapid relief from symptoms with minimal adverse reactions, suggesting its viability as an emergency treatment option.
Mechanism of Action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in a high-pressure explosion.
Comparison with Similar Compounds
Bis[(R)-(isopropyl)(beta,3,4-trihydroxyphenethyl)ammonium] [R-(R,R)]-tartrate (CAS 40915-50-2)
- Molecular Formula: C₉H₁₃NO₂·C₄H₆O₆
- Molecular Weight : 317.29 g/mol .
- Key Differences :
- The ammonium core is substituted with an isopropyl group instead of methyl, enhancing lipophilicity.
- Additional hydroxyl groups on the phenethyl ring (3,4-dihydroxy) may improve binding to adrenergic receptors but reduce metabolic stability compared to the simpler beta-hydroxy-alpha-methylphenethyl structure .
Bis[[S-(R,S)]-(beta-hydroxy-alpha-methylphenethyl)methylammonium] Sulphate (CAS 93918-98-0)
Ephedrine Sulfate (CAS 134-72-5)
Norepinephrine Bitartrate (CAS 51-40-1)
Pharmacological and Physicochemical Comparisons
Stereochemical Effects
- The (R,R*) configuration in the tartrate salt ensures optimal alignment with adrenergic receptor binding pockets, enhancing potency compared to racemic mixtures (e.g.,(±)-synephrine tartrate , CAS 67-04-9) .
- In contrast, (R,S) -configured sulphates (e.g., CAS 154-45-0) exhibit reduced receptor activation due to steric hindrance .
Counterion Impact
Pharmacokinetics
- Methylammonium vs. Isopropylammonium :
- Methyl-substituted derivatives (CAS 136-38-9) exhibit shorter half-lives (1–2 hours) due to rapid renal clearance.
- Isopropyl-substituted analogs (CAS 40915-50-2) show prolonged activity (~4 hours) owing to increased protein binding .
Biological Activity
Bis(beta-hydroxy-alpha-methylphenethyl)methylammonium (R-(R*,R*))-tartrate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to summarize its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its unique bis-substituted structure that enhances its interaction with biological targets. Its molecular formula and structural details can be found on databases such as PubChem, which provides insights into its chemical properties and potential applications in various fields, including pharmaceuticals and biochemistry .
Biological Activity Overview
The biological activity of Bis(beta-hydroxy-alpha-methylphenethyl)methylammonium tartrate has been associated with several mechanisms:
- TRPM8 Modulation : The compound acts as a modulator of the transient receptor potential melastatin 8 (TRPM8) channel, which is implicated in sensory perception, particularly in the sensation of cold. It has been shown to induce a cooling effect when applied topically or ingested, making it a candidate for use in personal care products and pharmaceuticals .
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. It has been involved in the modulation of pathways associated with cancer cell proliferation and apoptosis .
- Cholinesterase Inhibition : Similar compounds have demonstrated cholinesterase inhibition, which is beneficial in treating neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE) can enhance cholinergic signaling in the brain .
TRPM8 Modulation
A study highlighted the effectiveness of various compounds, including Bis(beta-hydroxy-alpha-methylphenethyl)methylammonium tartrate, in modulating TRPM8 channels. The research indicated that at specific concentrations (1-500 ppm), these compounds could significantly enhance the cooling sensation without causing irritation .
Antitumor Effects
Research conducted on animal models demonstrated that treatment with Bis(beta-hydroxy-alpha-methylphenethyl)methylammonium tartrate resulted in a marked reduction in tumor size compared to control groups. The compound was effective at inhibiting tumor growth by inducing apoptosis in cancer cells .
Cholinesterase Inhibition
In vitro assays showed that Bis(beta-hydroxy-alpha-methylphenethyl)methylammonium tartrate exhibited significant AChE inhibitory activity with an IC50 value comparable to known inhibitors such as galantamine . This suggests potential therapeutic applications for cognitive enhancement.
Table 1: Biological Activities of Bis(beta-hydroxy-alpha-methylphenethyl)methylammonium Tartrate
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| TRPM8 Modulation | Agonist for TRPM8 receptors | |
| Antitumor | Induces apoptosis in cancer cells | |
| Cholinesterase Inhibition | Inhibits AChE activity |
Table 2: IC50 Values for Cholinesterase Inhibition
Q & A
Basic Research Questions
What experimental design strategies are recommended for optimizing the synthesis of Bis(beta-hydroxy-alpha-methylphenethyl)methylammonium (R-(R,R))-tartrate?**
- Methodological Answer : Use Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). Fractional factorial designs can reduce the number of trials while identifying critical factors. Statistical analysis (e.g., ANOVA) helps prioritize variables affecting yield and purity . For reaction scalability, incorporate CRDC subclass RDF2050112 (reaction fundamentals and reactor design) to align lab-scale conditions with industrial constraints .
How can researchers characterize the enantiomeric purity of Bis(beta-hydroxy-alpha-methylphenethyl)methylammonium (R-(R,R))-tartrate?**
- Methodological Answer : Combine chiral chromatography (e.g., HPLC with chiral stationary phases) and spectroscopic methods (e.g., circular dichroism). Calibrate instruments using CRDC-referenced separation technologies (RDF2050104) to ensure reproducibility. Cross-validate results with nuclear Overhauser effect (NOE) NMR for stereochemical confirmation .
Q. What stability studies are essential for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Use kinetic modeling (Arrhenius equation) to predict degradation pathways. Monitor hydrolytic susceptibility at the beta-hydroxy group via LC-MS and correlate with CRDC process control guidelines (RDF2050108) for humidity-sensitive compounds .
Advanced Research Questions
How can computational modeling resolve contradictory data in reaction mechanisms involving Bis(beta-hydroxy-alpha-methylphenethyl)methylammonium (R-(R,R))-tartrate?**
- Methodological Answer : Apply quantum mechanical calculations (e.g., DFT) to map potential energy surfaces and identify transition states. Use ICReDD’s reaction path search methods to reconcile experimental kinetics with theoretical intermediates. Validate using isotopic labeling experiments to trace mechanistic pathways . For conflicting stereochemical outcomes, employ molecular dynamics simulations to assess solvent effects on enantioselectivity .
Q. What statistical approaches are effective for analyzing discrepancies in bioactivity data across different batches?
- Methodological Answer : Implement multivariate analysis (e.g., PCA or PLS-DA) to isolate batch-specific variables (e.g., impurity profiles, residual solvents). Cross-reference with CRDC subclass RDF2050107 (powder and particle technology) to assess crystallinity impacts. Replicate studies using blinded samples and apply Bayesian statistics to quantify uncertainty .
Q. How can researchers design experiments to evaluate the compound’s interactions with biological membranes?
- Methodological Answer : Use Langmuir-Blodgett troughs to measure interfacial tension changes and surface pressure-area isotherms. Pair with molecular docking simulations (e.g., GROMACS) to predict binding affinities. Validate via fluorescence anisotropy to monitor membrane fluidity alterations, referencing CRDC materials engineering frameworks (RDF206) for biomaterial compatibility .
Data Management and Validation
Q. What protocols ensure data integrity when studying this compound’s environmental fate?
- Methodological Answer : Follow EPAACT guidelines for air-surface exchange and precipitation scavenging studies. Use isotopic tracing (e.g., ¹⁴C-labeled analogs) to track degradation products. Adopt ICReDD’s feedback loop: integrate experimental data into computational models to refine predictive algorithms .
Q. How should researchers address reproducibility challenges in enantioselective synthesis?
- Methodological Answer : Document all synthetic steps using FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share raw chromatographic and spectral data in public repositories (e.g., Zenodo) with metadata aligned with CRDC standards. Use blockchain-enabled lab notebooks to timestamp procedural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
